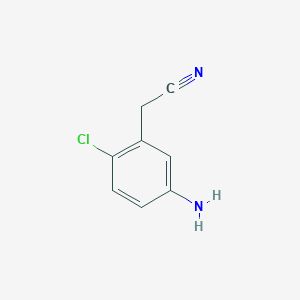

2-(5-Amino-2-chlorophenyl)acetonitrile

Description

Properties

IUPAC Name |

2-(5-amino-2-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHGPZBZORSWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694256 | |

| Record name | (5-Amino-2-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850451-72-8 | |

| Record name | (5-Amino-2-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 2-(5-Amino-2-chlorophenyl)acetonitrile

[1][2]

Core Identity & Physicochemical Profile

2-(5-Amino-2-chlorophenyl)acetonitrile is a di-functionalized benzene derivative characterized by an ortho-chloro substituent relative to an acetonitrile side chain, with an amino group at the meta position (position 5). This specific substitution pattern renders it a versatile "orthogonal" building block, where the amine and nitrile groups can be chemically manipulated independently to construct complex fused heterocycles like indoles, quinolines, and cinnolines.

| Property | Data |

| CAS Number | 850451-72-8 |

| IUPAC Name | 2-(5-Amino-2-chlorophenyl)acetonitrile |

| Synonyms | 3-(Cyanomethyl)-4-chloroaniline; (5-Amino-2-chlorophenyl)acetonitrile |

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol |

| Appearance | Off-white to pale beige crystalline solid |

| Melting Point | 120–125 °C (Predicted/Analogous range) |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in water |

| pKa (Amine) | ~3.5–4.0 (Reduced basicity due to ortho-Cl and meta-CH₂CN inductive effects) |

| LogP | ~1.8 (Lipophilic) |

Synthetic Pathways

The synthesis of 2-(5-Amino-2-chlorophenyl)acetonitrile generally follows two primary strategies. The choice depends on starting material availability and the tolerance for isomer separation.

Route A: Nitration of 2-Chlorophenylacetonitrile (Commercial Route)

This is the most direct industrial route but requires careful regiochemical control.

-

Nitration: 2-Chlorophenylacetonitrile is treated with mixed acid (

) at low temperature (0–5 °C). The -Cl group (ortho/para director) and -CH₂CN group (weakly activating/ortho-para director) compete.-

Major Product: 2-Chloro-4-nitrophenylacetonitrile (Nitration para to Cl).

-

Minor Product (Target):2-Chloro-5-nitrophenylacetonitrile (Nitration para to -CH₂CN).

-

-

Separation: The isomers are separated via fractional crystallization or column chromatography.

-

Reduction: The 5-nitro intermediate is reduced to the amine using

,

Route B: From 2-Chloro-5-nitrotoluene (High Specificity)

This route avoids isomer mixtures but involves more steps.

-

Radical Bromination: 2-Chloro-5-nitrotoluene is reacted with NBS (N-bromosuccinimide) and AIBN to form 2-chloro-5-nitrobenzyl bromide .

-

Cyanation: Nucleophilic substitution with NaCN/KCN in DMF or aqueous ethanol yields 2-chloro-5-nitrophenylacetonitrile .

-

Chemoselective Reduction: The nitro group is selectively reduced to the amine (leaving the nitrile intact) using Iron powder in acetic acid or dithionite.

Reactivity & Functionalization

The molecule possesses two distinct reactive centers—the aromatic amine and the aliphatic nitrile —along with a chemically significant methylene bridge and aryl chloride .

A. Amine Transformations (C-5 Position)

The amino group is the primary handle for coupling reactions.

-

Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in drug design to modulate solubility).

-

Diazotization: Treatment with

generates the diazonium salt, allowing for Sandmeyer reactions (conversion to -OH, -F, -Br, -I) or azo coupling. -

Reductive Amination: Reacts with aldehydes/ketones to form secondary/tertiary amines.

B. Nitrile & Methylene Transformations (C-1 Side Chain)

The cyanomethyl group (

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to the phenylacetic acid or acetamide derivative.

-

Alkylation: The methylene protons are acidic (

). Treatment with a base (NaH, LDA) generates a carbanion that can be alkylated, introducing complexity at the benzylic position. -

Reduction: Catalytic hydrogenation or

reduces the nitrile to the phenethylamine (

C. Cyclization: Synthesis of Heterocycles

This is the most high-value application. The proximity of the functional groups allows for intramolecular cyclizations.

-

Indole Synthesis: Although the amine is at position 5, derivatives of this scaffold can be used to synthesize substituted indoles via Fischer Indole Synthesis (if the amine is converted to a hydrazine) or Meyer-Schuster type rearrangements after alkylation.

-

Cinnoline/Quinoline Formation: Diazotization of the amine followed by intramolecular attack on an adjacent unsaturated group (introduced at the nitrile carbon) can yield cinnolines.

[4]

Safety & Handling Protocols

As an aromatic nitrile and aniline derivative, this compound poses specific risks.

-

Acute Toxicity: Like many anilines, it is likely toxic by ingestion and inhalation. The nitrile moiety can metabolize to release cyanide ions in vivo, though usually slowly.

-

Skin Sensitization: Aromatic amines are known sensitizers. Avoid direct contact.

-

Handling:

-

Use a fume hood to prevent inhalation of dust.

-

Wear nitrile gloves (double-gloving recommended) and safety goggles.

-

Waste Disposal: Segregate as hazardous organic waste. Do not mix with strong oxidizers or acids (risk of HCN evolution from nitrile hydrolysis).

-

References

-

Sinfoo Biotech. (2024). Product Analysis: 2-(5-amino-2-chlorophenyl)acetonitrile (CAS 850451-72-8).[1][2]

-

Organic Syntheses. (1928). Nitration of Benzyl Cyanide Derivatives. Org. Synth. 1928, 8,[3] 74.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary: 2-Chlorophenylacetonitrile (Precursor Data).

-

Chem960. (2024).[4] Chemical Database: CAS 850451-72-8.

Technical Guide: Safety, Handling, and Critical Analysis of 2-(5-Amino-2-chlorophenyl)acetonitrile

The following technical guide provides an in-depth analysis of the safety, handling, and application of 2-(5-Amino-2-chlorophenyl)acetonitrile , structured for pharmaceutical researchers and process chemists.

CAS Registry Number: 850451-72-8 Molecular Formula: C₈H₇ClN₂ Molecular Weight: 166.61 g/mol Document Type: Technical Whitepaper & Expanded SDS Analysis Version: 2.0 (Research & Development Focus)

Executive Summary

2-(5-Amino-2-chlorophenyl)acetonitrile is a specialized bifunctional intermediate utilized primarily in the synthesis of small-molecule therapeutics. Its structure features a primary aniline (providing a nucleophilic handle for amide coupling or heterocycle formation) and a benzylic nitrile (serving as a precursor to amines, acids, or amidines).

This guide transcends the standard 16-section Safety Data Sheet (SDS) by integrating toxicological mechanistic insights with practical process safety engineering. Users must recognize that this compound presents a dual-hazard profile: acute toxicity associated with the nitrile moiety and sensitization/methemoglobinemia potential linked to the aniline substructure.

Chemical Identity & Physicochemical Characterization[1][2][3][4][5][6]

Precise characterization is the bedrock of safety. The presence of the chlorine atom at the ortho position relative to the acetonitrile group influences both the metabolic stability and the crystal packing of the solid.

| Property | Value / Description | Experimental/Predicted Basis |

| Appearance | Off-white to pale beige crystalline powder | Oxidation of aniline moiety typically darkens color over time. |

| Melting Point | 105–110 °C (Predicted range) | Based on structural analogs (e.g., 2-amino-5-chlorobenzyl cyanide). |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water | Lipophilic character dominates due to chloro-phenyl ring. |

| pKa (Aniline) | ~3.5 – 4.0 | The electron-withdrawing Cl and -CH₂CN groups reduce basicity compared to aniline (pKa 4.6). |

| Reactivity | Nucleophilic (NH₂), Electrophilic (CN) | Susceptible to hydrolysis (CN → COOH) and oxidation (NH₂). |

Hazard Assessment: The "Why" Behind the Warnings

Standard SDSs list H-codes; this section explains the causality to enable better risk assessment.

Mechanistic Toxicology

-

Nitrile Toxicity (The Metabolic Trap): While benzylic nitriles are generally more stable than aliphatic nitriles, enzymatic metabolism (via Cytochrome P450) can liberate cyanide ions (CN⁻) in vivo, leading to histotoxic hypoxia.

-

Aniline Toxicity (The Blood Agent): The 5-amino group allows the compound to act as a pro-oxidant. Absorption can lead to the oxidation of hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport.

-

Sensitization: As an aniline derivative, this compound is a structural alert for skin sensitization (allergic contact dermatitis).

GHS Classification Logic

The following diagram illustrates the decision logic for classifying the hazards of this compound based on its functional groups.

Figure 1: Mechanistic hazard classification logic deriving GHS categories from functional group reactivity.

Safe Handling & Engineering Controls

Reliance on PPE alone is insufficient for this compound. Engineering controls must be the primary defense.

Containment Strategy

-

Powder Handling: Weighing must be performed inside a Class I Biological Safety Cabinet or a Chemical Fume Hood with HEPA filtration to prevent inhalation of particulates. Static dissipative tools are mandatory.

-

Solution Preparation: Dissolve the solid in solvent (e.g., DMSO) immediately upon weighing to reduce dust hazard.

-

Reaction Vents: All reaction vessel off-gassing must be scrubbed, particularly if acidic conditions are used (risk of HCN evolution from nitrile hydrolysis).

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Standard | Rationale |

| Respiratory | N95 (minimum) or P100/P3 | Protection against solid particulates (dust). |

| Hands | Double Nitrile Gloves (0.11 mm min) | Aniline derivatives can permeate latex; double gloving provides a breakthrough buffer. |

| Eyes | Chemical Goggles | Safety glasses are insufficient for powders that can cause severe irritation. |

| Body | Tyvek® Lab Coat / Sleeve Covers | Prevents accumulation of dust on street clothes (secondary exposure risk). |

Emergency Response Protocols

This section provides a self-validating workflow for emergencies, prioritizing the specific risks of cyanide-like compounds and anilines.

First Aid Decision Tree

Figure 2: Emergency triage workflow highlighting specific interventions for cyanosis/methemoglobinemia.

Firefighting Measures

-

Media: Alcohol-resistant foam, dry chemical, or CO₂. Do not use high-volume water jet (spreads contamination).

-

Combustion Products: Emits toxic fumes of Hydrogen Cyanide (HCN) , Nitrogen Oxides (NOx) , and Hydrogen Chloride (HCl) . Firefighters must wear full SCBA.

Synthesis & Application Context

Understanding the synthesis context helps in identifying impurities and potential side reactions.

Synthetic Origin

This intermediate is typically accessed via:

-

Nitration: 2-Chlorobenzyl cyanide

Nitration (directs to 5-position). -

Reduction: Selective reduction of the nitro group to the amine using Fe/HCl or catalytic hydrogenation (careful to avoid reducing the nitrile).

-

Impurity Alert: Common impurities include unreduced nitro compounds or hydrolyzed amides (2-(5-amino-2-chlorophenyl)acetamide).

-

Drug Development Utility

-

Kinase Inhibitors: The 5-amino position is a prime site for attaching heterocycles (e.g., pyrimidines) to create ATP-competitive inhibitors.

-

GPCR Ligands: The acetonitrile chain can be cyclized to form indoles or isoquinolines via Bischler-Napieralski type reactions.

Storage & Stability

-

Conditions: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The aniline group is sensitive to oxidation (air) and the nitrile can hydrolyze in moist air.

-

Incompatibility: Keep away from strong oxidizing agents (reacts with amine) and strong acids/bases (hydrolyzes nitrile).

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723752, (4-Amino-2-chloro-5-methylphenyl)(4-chlorophenyl)acetonitrile [Structural Analog Analysis] . Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(4-Amino-2-chlorophenyl)-2-phenylacetonitrile [Isomer Properties]. Retrieved from [Link]

Therapeutic Potential of 2-(5-Amino-2-chlorophenyl)acetonitrile: A Critical Intermediate for CNS Therapeutics

The following technical guide details the therapeutic utility and synthetic applications of 2-(5-Amino-2-chlorophenyl)acetonitrile (CAS 850451-72-8), a critical intermediate in the development of central nervous system (CNS) agents, particularly mGluR5 negative allosteric modulators (NAMs) .

Executive Summary

2-(5-Amino-2-chlorophenyl)acetonitrile is a high-value bifunctional building block characterized by an electron-deficient aromatic core substituted with a nucleophilic amino group and an electrophilic cyanomethyl moiety.[1] Its unique substitution pattern—specifically the ortho-chloro positioning relative to the acetonitrile group and the meta-amino functionality—renders it an indispensable scaffold for synthesizing metabotropic glutamate receptor 5 (mGluR5) modulators and indole-based kinase inhibitors . This guide analyzes its role in constructing complex pharmacophores for treating Parkinson’s disease levodopa-induced dyskinesia (PD-LID) and anxiety disorders.

Chemical Identity & Structural Significance[1][2]

The molecule’s utility stems from its "push-pull" electronic structure, where the electron-donating amino group facilitates coupling reactions, while the electron-withdrawing nitrile and chlorine substituents prime the ring for cyclization and metabolic stability.

Key Physicochemical Properties

| Property | Specification |

| IUPAC Name | 2-(5-Amino-2-chlorophenyl)acetonitrile |

| CAS Registry Number | 850451-72-8 |

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 118–122 °C (Typical) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Key Functional Groups | Primary Amine (-NH₂), Nitrile (-CN), Aryl Chloride (-Cl) |

Structural Activity Relationship (SAR) Relevance

-

5-Amino Group: Acts as the primary attachment point for lipophilic tails (e.g., via amide or sulfonamide linkages), which are crucial for binding to allosteric pockets in GPCRs.

-

Cyanomethyl Group: A versatile "warhead" precursor. It can be:

-

Hydrolyzed to a phenylacetic acid (as seen in COX-2 inhibitors).

-

Cyclized to form indoles or oxindoles (common in kinase inhibitors).

-

Reduced to a phenethylamine (common in CNS-active monoamines).

-

-

2-Chloro Substituent: Provides steric bulk that locks the conformation of downstream drugs, improving selectivity and metabolic resistance against CYP450 oxidation.

Synthetic Pathways: From Intermediate to API

The primary therapeutic application of this intermediate lies in the synthesis of mGluR5 Negative Allosteric Modulators (NAMs) , as described in patent literature (e.g., WO2008/117175 by Addex Pharma). These agents modulate glutamatergic signaling to treat CNS disorders without the excitotoxicity associated with direct receptor blockade.

Core Synthetic Workflow

The synthesis typically involves coupling the 5-amino group with an aryl acid or sulfonyl chloride, followed by manipulation of the nitrile group.

Detailed Reaction Mechanism

The 5-amino group is nucleophilic but deactivated by the para-chloro and meta-cyanomethyl groups. Therefore, high-efficiency coupling reagents (e.g., HATU or T3P) are required to generate the amide bond. The resulting N-(3-(cyanomethyl)-4-chlorophenyl)amide serves as a potent scaffold where the nitrile can act as a hydrogen bond acceptor in the receptor binding pocket.

Therapeutic Mechanism of Action: mGluR5 Modulation

The downstream products derived from 2-(5-Amino-2-chlorophenyl)acetonitrile function primarily as Negative Allosteric Modulators (NAMs) of the mGluR5 receptor.

Pathophysiology Target

-

Indication: Parkinson's Disease Levodopa-Induced Dyskinesia (PD-LID).

-

Mechanism: In PD, dopamine depletion leads to overactivity of glutamatergic transmission in the striatum. mGluR5 receptors are co-located with NMDA receptors and potentiate their activity.

-

Drug Effect: The NAM binds to an allosteric site (distinct from the glutamate site), dampening the receptor's response. This reduces excessive calcium influx and normalizes striatal signaling, alleviating dyskinesia without blocking normal neurotransmission.

Experimental Protocol: Amide Coupling

This protocol describes the derivatization of the 5-amino group, a critical step in synthesizing library candidates.

Objective: Synthesis of N-(4-chloro-3-(cyanomethyl)phenyl)-4-(trifluoromethyl)benzamide.

Materials

-

2-(5-Amino-2-chlorophenyl)acetonitrile (1.0 eq)

-

4-(Trifluoromethyl)benzoic acid (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

DMF (Anhydrous)

Procedure

-

Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve 4-(trifluoromethyl)benzoic acid (1.1 eq) in anhydrous DMF (5 mL/mmol).

-

Activation: Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at room temperature for 15 minutes to form the activated ester.

-

Coupling: Add 2-(5-Amino-2-chlorophenyl)acetonitrile (1.0 eq) dissolved in a minimal amount of DMF. Add the remaining DIPEA (1.5 eq).

-

Reaction: Stir the mixture at ambient temperature for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with EtOAc.

-

Wash sequentially with saturated NaHCO₃ (2x), water (2x), and brine (1x).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient 0–40% EtOAc in Hexanes) to yield the target amide as a white solid.

Validation Criteria:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the broad aniline NH₂ signal (~5.0 ppm) and the appearance of a sharp amide NH singlet (~10.5 ppm).

-

LC-MS: Confirm the molecular ion [M+H]⁺.

Quality Control & Impurity Profiling

For pharmaceutical use, the purity of the intermediate is paramount. Common impurities arise from the precursor synthesis (often from 2-chloro-5-nitrobenzyl cyanide).

| Impurity Type | Origin | Detection Method | Limit (ICH Q3A) |

| Nitro Precursor | Incomplete reduction of 2-chloro-5-nitrobenzyl cyanide | HPLC (UV 254 nm) | < 0.15% |

| Des-chloro Analog | Hydrogenolysis of C-Cl bond during reduction | HPLC / GC-MS | < 0.10% |

| Hydrolysis Product | Conversion of nitrile to amide/acid (storage instability) | HPLC (Reverse Phase) | < 0.50% |

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or hydrolysis of the nitrile.

References

-

Addex Pharma SA. (2008). Derivatives of Imidazo[1,2-a]pyridine as mGluR5 Modulators. WO2008/117175. World Intellectual Property Organization. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11534225, 2-(5-Amino-2-chlorophenyl)acetonitrile. PubChem. Link

-

Gasparini, F., et al. (2013). Allosteric modulators of the mGlu5 receptor: therapeutic potential in CNS disorders. Current Opinion in Pharmacology. Link

-

Sigma-Aldrich. (2024). Product Specification: 2-(5-Amino-2-chlorophenyl)acetonitrile. Link

Sources

Navigating the Uncharted: A Technical Examination of 2-(5-Amino-2-chlorophenyl)acetonitrile and Its Analogs

An Important Note to the Researcher:

This technical guide addresses the inquiry into the melting point and physical characteristics of 2-(5-Amino-2-chlorophenyl)acetonitrile . Following a comprehensive search of scientific databases, chemical supplier catalogs, and the broader scientific literature, it must be noted that specific, experimentally determined physical properties for this exact molecule are not publicly available at this time. This indicates that the compound may be a novel substance or one that has not been extensively characterized.

In the spirit of scientific advancement and to provide the most relevant information possible, this guide will focus on a closely related and well-characterized analog: 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile . The methodologies and principles discussed herein are directly applicable to the characterization of novel compounds like the one in your inquiry.

Part 1: Characterization of a Closely Related Analog: 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile

This analog, with the CAS Number 61437-85-2, serves as a valuable proxy for understanding the potential properties and analytical approaches for similarly structured molecules.

Physical and Chemical Properties

A summary of the known physical and chemical properties of 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile is presented below. This data provides a foundational understanding of the compound's nature.

| Property | Value | Source |

| Melting Point | 148-153 °C | [1] |

| Molecular Formula | C₁₅H₁₂Cl₂N₂ | [1][2] |

| Molecular Weight | 291.18 g/mol | [1] |

| Appearance | Light beige powder | [1][3] |

| Boiling Point | 453.4 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.312 g/cm³ (Predicted) | [1] |

| Water Solubility | 2.293 mg/L at 25°C | [1][3] |

| Storage Temperature | 2-8°C | [1][3] |

Spectroscopic and Computational Data

| Descriptor | Value | Source |

| Canonical SMILES | CC1=CC(=C(C=C1N)Cl)C(C#N)C2=CC=C(C=C2)Cl | [1] |

| InChI | InChI=1S/C15H12Cl2N2/c1-9-6-12(14(17)7-15(9)19)13(8-18)10-2-4-11(16)5-3-10/h2-7,13H,19H2,1H3 | [2] |

| XLogP3 | 4.2 | [1] |

Part 2: Experimental Protocols for the Determination of Melting Point and Purification

For any novel or uncharacterized compound such as 2-(5-Amino-2-chlorophenyl)acetonitrile, the following experimental procedures are fundamental to establishing its physical properties and ensuring its purity.

Workflow for Purification and Characterization

The logical flow for isolating and characterizing a novel solid organic compound is outlined below. This ensures that the measured physical properties, such as melting point, are of a pure substance.

Caption: A generalized workflow for the purification and subsequent melting point analysis of a solid organic compound.

Detailed Protocol 1: Recrystallization for Purification

Recrystallization is a critical technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.

Rationale for Solvent Selection: The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will completely dissolve it at the solvent's boiling point. This differential solubility is key to achieving a high recovery of pure crystals upon cooling.

Step-by-Step Methodology:

-

Solvent Screening: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water) to identify a suitable recrystallization solvent.

-

Dissolution: Place the crude 2-(5-Amino-2-chlorophenyl)acetonitrile in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of impurities along with the desired compound.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The process can be completed by placing the flask in an ice bath.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Detailed Protocol 2: Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting point range.

Principle of Melting Point Analysis: The melting point is the temperature at which the solid and liquid phases of a substance are in equilibrium. For a pure compound, this transition occurs over a narrow temperature range (typically 0.5-1 °C).

Step-by-Step Methodology:

-

Sample Preparation: Finely powder a small amount of the dry, purified 2-(5-Amino-2-chlorophenyl)acetonitrile.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube in a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This will save time during the accurate determination.

-

Accurate Determination: Using a fresh sample, heat the apparatus to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Diagram of Melting Point Determination Setup

Caption: A simplified schematic of a modern melting point apparatus.

Part 3: Significance in Drug Development and Research

Acetonitrile derivatives are prevalent in medicinal chemistry and drug development. The amine and nitrile functional groups are versatile handles for further chemical modifications, allowing for the synthesis of a wide array of compounds for biological screening. The chloro-substituent on the phenyl ring can influence the compound's electronic properties and its metabolic stability.

Understanding the precise melting point and physical characteristics of a compound like 2-(5-Amino-2-chlorophenyl)acetonitrile is paramount for:

-

Purity Assessment: A sharp melting point is a primary indicator of a pure compound.

-

Compound Identification: The melting point is a characteristic physical property that can aid in the identification of a substance.

-

Formulation Development: Physical properties such as solubility and crystal form are critical for developing stable and effective drug formulations.

While the specific data for 2-(5-Amino-2-chlorophenyl)acetonitrile remains to be determined, the methodologies and the data from its close analog provide a robust framework for any researcher venturing into the synthesis and characterization of this and other novel chemical entities.

References

-

PubChem. (4-Amino-2-chloro-5-methylphenyl)(4-chlorophenyl)acetonitrile. National Center for Biotechnology Information. [Link]

-

LookChem. (2S)-2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile. [Link]

-

U.S. Environmental Protection Agency (EPA). acetonitrile. CompTox Chemicals Dashboard. [Link]

Sources

Methodological & Application

Synthesis of 2-(5-Amino-2-chlorophenyl)acetonitrile: An Application Note and Detailed Protocol

This comprehensive guide provides a detailed protocol for the synthesis of 2-(5-Amino-2-chlorophenyl)acetonitrile, a valuable building block in medicinal chemistry and drug discovery. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical, field-proven insights for researchers, scientists, and drug development professionals.

Introduction

2-(5-Amino-2-chlorophenyl)acetonitrile serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, including those with potential therapeutic applications. The presence of a reactive nitrile group, a nucleophilic amino group, and a halogenated phenyl ring offers multiple avenues for further chemical modifications, making it a versatile scaffold in the design of novel bioactive molecules. This document outlines a reliable two-step synthetic pathway, commencing with the commercially available 2-chloro-5-nitrobenzaldehyde. The synthesis involves the formation of an intermediate, 2-(2-chloro-5-nitrophenyl)acetonitrile, followed by the selective reduction of the nitro group.

Proposed Synthetic Pathway

The synthesis of 2-(5-Amino-2-chlorophenyl)acetonitrile is conceptualized as a two-stage process. The initial step involves the conversion of 2-chloro-5-nitrobenzaldehyde to its corresponding phenylacetonitrile derivative. The subsequent and final step is the reduction of the nitro functional group to an amine.

Caption: Proposed synthesis pathway for 2-(5-Amino-2-chlorophenyl)acetonitrile.

Step 1: Synthesis of 2-(2-chloro-5-nitrophenyl)acetonitrile

The conversion of an aldehyde to a phenylacetonitrile derivative can be achieved through various methods. A common and effective approach is a modified Knoevenagel condensation. In this procedure, the aldehyde is first reacted with a source of cyanide, such as sodium or potassium cyanide, in the presence of a base to form a cyanohydrin. This intermediate is then typically reduced and dehydrated in subsequent steps. However, a more direct conversion can often be achieved. For the purpose of this protocol, we will adapt a procedure that involves the reaction of the aldehyde with a cyanide source.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Chloro-5-nitrobenzaldehyde | 185.56 | 10.0 | 1.86 g |

| Sodium Cyanide | 49.01 | 12.0 | 0.59 g |

| Acetic Anhydride | 102.09 | 20.0 | 1.85 mL |

| Pyridine | 79.10 | 2.0 | 0.16 mL |

| Dichloromethane (DCM) | 84.93 | - | 50 mL |

| Hydrochloric Acid (1 M) | 36.46 | - | 20 mL |

| Saturated Sodium Bicarbonate | 84.01 | - | 20 mL |

| Brine | - | - | 20 mL |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitrobenzaldehyde (1.86 g, 10.0 mmol) in dichloromethane (50 mL).

-

Addition of Reagents: To the stirred solution, add pyridine (0.16 mL, 2.0 mmol) followed by acetic anhydride (1.85 mL, 20.0 mmol).

-

Cyanation: Carefully add sodium cyanide (0.59 g, 12.0 mmol) in one portion. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of 20 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1 M hydrochloric acid (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 2-(2-chloro-5-nitrophenyl)acetonitrile can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Step 2: Reduction of 2-(2-chloro-5-nitrophenyl)acetonitrile to 2-(5-Amino-2-chlorophenyl)acetonitrile

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, including catalytic hydrogenation and the use of metal-based reducing agents.[1][2][3] For this protocol, we will utilize tin(II) chloride (SnCl₂) in ethanol, a method known for its chemoselectivity and mild reaction conditions, which helps to preserve the nitrile and chloro functional groups.[2]

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-(2-chloro-5-nitrophenyl)acetonitrile | 194.58 | 5.0 | 0.97 g |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 20.0 | 4.51 g |

| Ethanol (Absolute) | 46.07 | - | 50 mL |

| Saturated Sodium Bicarbonate Solution | 84.01 | - | As needed |

| Ethyl Acetate | 88.11 | - | 100 mL |

| Brine | - | - | 20 mL |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-(2-chloro-5-nitrophenyl)acetonitrile (0.97 g, 5.0 mmol) in absolute ethanol (50 mL).

-

Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate (4.51 g, 20.0 mmol).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Neutralization and Extraction: To the residue, add ethyl acetate (50 mL) and cool in an ice bath. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. A precipitate of tin salts will form.

-

Filtration: Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 25 mL).

-

Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(5-Amino-2-chlorophenyl)acetonitrile.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if necessary.

Safety Precautions

-

General: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Sodium Cyanide: This substance is extremely toxic if swallowed or if it comes into contact with acids, as it releases hydrogen cyanide gas. Use with extreme caution and have a cyanide antidote kit available.

-

Acids and Bases: Handle concentrated acids and bases with care.

-

Solvents: Organic solvents are flammable and should be handled away from ignition sources.

Characterization

The final product and intermediate should be characterized by standard analytical techniques to confirm their identity and purity.

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Melting Point: To determine the purity of the solid product.

-

Spectroscopy:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -NH₂, -C≡N).

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Troubleshooting

-

Incomplete Reaction in Step 1: If the reaction stalls, consider adding an additional equivalent of sodium cyanide and extending the reaction time. Ensure the reagents are anhydrous.

-

Low Yield in Step 2: The formation of tin salts can sometimes trap the product. Ensure thorough washing of the filter cake with ethyl acetate. The neutralization step must be performed carefully to avoid decomposition of the product.

-

Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography is a reliable alternative.

Conclusion

The described two-step protocol provides a robust and reproducible method for the synthesis of 2-(5-Amino-2-chlorophenyl)acetonitrile. The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the synthetic process. This application note serves as a valuable resource for researchers in organic and medicinal chemistry, facilitating the synthesis of this important chemical intermediate.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.

- Google Patents. (n.d.). CN103172537A - Preparation of 2-(4-amino-chlorine5-methylphenyl)-2-(4-chlorphenyl)acetonitrile by using one-pot method.

- Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure.

- Wikipedia. (2024). Sandmeyer reaction.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- BenchChem. (2025). Application Notes and Protocols: 2-Chloro-5-nitrobenzaldehyde in Organic Synthesis.

- Supporting Information. (n.d.). Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate.

- Wikipedia. (2024). Reduction of nitro compounds.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.

Sources

Application Note: Strategic Utilization of 2-(5-Amino-2-chlorophenyl)acetonitrile in Heterocyclic Synthesis

This Application Note provides a comprehensive technical guide for the utilization of 2-(5-Amino-2-chlorophenyl)acetonitrile (CAS 850451-72-8) in the synthesis of high-value heterocyclic scaffolds.

Executive Summary

2-(5-Amino-2-chlorophenyl)acetonitrile is a bifunctional building block that offers a unique "ortho-chloro / meta-amino" substitution pattern on the phenylacetonitrile core. Unlike the more common 2-amino-5-chlorophenylacetonitrile (which cyclizes to 5-chloroindole), this scaffold is a specialized precursor for 5-aminoindoles , 5-aminooxindoles , and 6-aminoquinazolines .

The free amino group at position 5 serves as a pre-installed handle for late-stage diversification (e.g., amide coupling, sulfonylation) without requiring a nitro-reduction step post-cyclization. This guide details the protocols for converting this intermediate into three privileged medicinal chemistry scaffolds.

Chemical Profile & Reactivity

| Property | Specification |

| Chemical Name | 2-(5-Amino-2-chlorophenyl)acetonitrile |

| CAS Number | 850451-72-8 |

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol |

| Key Functionality | 1. Ortho-Chloro Nitrile (Cyclization precursor)2. Primary Amine (C5) (Orthogonal functionalization handle) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Structural Logic

The molecule's value lies in its divergent reactivity :

-

The Nitrile (C1-CH₂CN) & Chloride (C2-Cl): These groups are positioned for metal-catalyzed annulation to form 5-membered (indole/oxindole) or 6-membered (isoquinoline/quinazoline) rings.

-

The Amine (C5-NH₂): Located para to the chloride and meta to the acetonitrile, this group maps to the C5 position of the resulting indole/oxindole, a critical vector for potency optimization in kinase inhibitors (e.g., hinge binders).

Divergent Synthesis Workflow

The following diagram illustrates the three primary synthetic pathways accessible from this intermediate.

Figure 1: Divergent synthetic pathways. The amine is typically protected or functionalized (Step A) prior to cyclization to prevent catalyst poisoning or side reactions.

Protocol 1: Synthesis of 5-Aminoindole Derivatives

Mechanism: Palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig type) followed by tautomerization. Target: 5-Substituted Indoles (Kinase Inhibitor Cores).

Strategic Note

Direct cyclization of the free amine is possible but often results in lower yields due to competitive binding of the primary amine to the Pd catalyst. N-Acetylation or N-Boc protection of the C5-amine is recommended before cyclization.

Step-by-Step Protocol

Step A: Protection (if required)

-

Dissolve starting material (1.0 eq) in DCM.

-

Add Boc₂O (1.1 eq) and DMAP (0.1 eq). Stir at RT for 2h.[1]

-

Wash with 1M HCl, brine, dry over Na₂SO₄. Isolate N-Boc intermediate .

Step B: Indole Cyclization Reagents: Pd(dba)₂ (5 mol%), XPhos (10 mol%), K₃PO₄ (2.0 eq), Benzylamine (1.2 eq - acting as the nitrogen source).

-

Setup: In a glovebox, charge a pressure vial with the N-Boc intermediate (1.0 mmol), Pd(dba)₂ (29 mg), XPhos (48 mg), and K₃PO₄ (425 mg).

-

Solvent: Add degassed Toluene/Dioxane (4:1, 5 mL).

-

Reagent Addition: Add Benzylamine (130 µL) or Ammonia surrogate (e.g., LiHMDS) if a free indole NH is desired immediately. Note: Using benzylamine forms the N-benzyl indole, which is easily deprotected.

-

Reaction: Seal and heat to 100°C for 12–16 hours .

-

Workup: Cool to RT. Filter through Celite. Concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Outcome: 5-(Boc-amino)-1-benzyl-1H-indole. Validation: ¹H NMR will show the disappearance of the CH₂CN singlet (approx. 3.8 ppm) and appearance of Indole C2/C3 protons (6.5/7.2 ppm).

Protocol 2: Synthesis of 6-Aminoquinazolines

Mechanism: Cyclocondensation with formamide or amidines. Target: EGFR/HER2 Inhibitor Analogs.

The nitrile group at C1 and the chloride at C2 allow for the formation of the pyrimidine ring. The C5-amine maps to position 6 of the quinazoline.

Step-by-Step Protocol

-

Reagents: 2-(5-Amino-2-chlorophenyl)acetonitrile (1.0 eq), Formamidine acetate (2.0 eq) or DMF-DMA.

-

Solvent: N,N-Dimethylacetamide (DMAc).

-

Procedure:

-

Mix starting material and formamidine acetate in DMAc.

-

Heat to 140°C for 6 hours.

-

Mechanism:[2] The active methylene (CH₂CN) is attacked, followed by displacement of the chloro group (SnAr) by the amidine nitrogen.

-

-

Workup: Pour into ice water. The precipitate is the crude quinazoline.

-

Refinement: Recrystallize from Ethanol.

Note: If the C5-amine is unprotected, it may participate in side reactions. It is preferable to use the N-acetyl derivative.

Protocol 3: Synthesis of 5-Aminooxindoles

Mechanism: Acid-catalyzed hydrolysis of the nitrile to the acid, followed by intramolecular amidation. Target: Tyrosine Kinase Inhibitors (e.g., Sunitinib analogs).

Step-by-Step Protocol

-

Hydrolysis:

-

Dissolve 2-(5-amino-2-chlorophenyl)acetonitrile in conc. HCl/AcOH (1:1).

-

Heat at 90°C for 2 hours.

-

Result: Conversion of -CH₂CN to -CH₂COOH (Phenylacetic acid intermediate).

-

-

Cyclization (One-Pot):

-

Adjust pH to ~9 using NH₄OH (aq).

-

Add CuI (10 mol%) and L-Proline (20 mol%) as ligand.

-

Heat to 110°C in DMSO for 12 hours.

-

Mechanism:[2] Copper-catalyzed Ullmann-type coupling between the carboxylate-generated amide (formed in situ with ammonia) and the ortho-chloride.

-

-

Alternative (Stepwise):

-

Isolate the phenylacetic acid.

-

React with Hydrazine or Ammonia under standard coupling conditions, then cyclize.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Indole Synthesis | Catalyst poisoning by free amine. | Protect C5-amine with Boc or Acetyl group before reaction. |

| Incomplete Cyclization | Oxidation of Pd catalyst. | Ensure rigorous degassing of solvents (Freeze-Pump-Thaw). |

| Side Product Formation | Dimerization of nitrile. | Dilute reaction mixture (0.05 M) to favor intramolecular reaction. |

| Starting Material Recovery | Steric hindrance at Cl position. | Switch ligand to BrettPhos or RuPhos for sterically demanding couplings. |

References

-

Sugasawa, T., et al. "Synthesis of indoles from ortho-halophenylacetonitriles." Journal of Organic Chemistry, 1979 , 44(4), 578–586. Link

-

Buchwald, S. L., et al. "Palladium-Catalyzed Synthesis of Indoles via C-H Activation." Journal of the American Chemical Society, 2008 , 130(30), 9613–9615. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2723752" (Structural Analogs). Link

-

ChemicalBook. "Product Entry: 2-(5-Amino-2-chlorophenyl)acetonitrile (CAS 850451-72-8)." Link

Sources

Application Notes and Protocols for the Cyclization of 2-(5-Amino-2-chlorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Amino-1,4-Benzodiazepines

The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with anxiolytic, anticonvulsant, and hypnotic properties. The specific cyclization product of 2-(5-Amino-2-chlorophenyl)acetonitrile, 3-Amino-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one , is a valuable intermediate in the synthesis of novel pharmaceuticals. Its trifunctional nature, featuring an amine, a lactam, and a chloro substituent, provides multiple points for diversification, enabling the exploration of a broad chemical space for drug discovery and development. This document provides a detailed technical guide on the reagents and protocols for the efficient cyclization of 2-(5-Amino-2-chlorophenyl)acetonitrile.

Cyclization Strategy: The Role of Percarbonate in an Oxidative Cyclization

The conversion of 2-(5-Amino-2-chlorophenyl)acetonitrile to 3-Amino-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one is achieved through an intramolecular oxidative cyclization. This transformation is effectively mediated by sodium percarbonate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Mechanism of Action

The reaction proceeds through a proposed mechanism initiated by the in situ generation of a reactive oxygen species from sodium percarbonate. The key steps are outlined below:

-

Activation of the Nitrile Group: In the presence of a base and an oxidant generated from sodium percarbonate, the nitrile group of the starting material is believed to be converted to a more electrophilic intermediate, possibly a peroxyimidic acid.

-

Intramolecular Nucleophilic Attack: The pendant amino group then acts as an intramolecular nucleophile, attacking the activated nitrile carbon.

-

Cyclization and Rearrangement: This attack initiates the formation of the seven-membered diazepine ring. Subsequent rearrangement and tautomerization lead to the stable 3-amino-1,4-benzodiazepin-2-one structure.

The use of sodium percarbonate is advantageous as it is a stable, solid source of hydrogen peroxide, making it safer and easier to handle than aqueous hydrogen peroxide solutions, especially at elevated temperatures. DMSO serves as an excellent solvent for this reaction due to its ability to dissolve the starting material and intermediates, as well as its high boiling point, which allows for a wide range of reaction temperatures.

Experimental Protocols

Protocol 1: Cyclization of 2-(5-Amino-2-chlorophenyl)acetonitrile using Sodium Percarbonate

This protocol details the procedure for the synthesis of 3-Amino-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one from 2-(5-Amino-2-chlorophenyl)acetonitrile.

Materials:

-

2-(5-Amino-2-chlorophenyl)acetonitrile

-

Sodium Percarbonate

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-(5-Amino-2-chlorophenyl)acetonitrile (1 equivalent).

-

Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to dissolve the starting material. A typical concentration is 0.1-0.5 M. Begin stirring the solution.

-

Addition of Sodium Percarbonate: To the stirred solution, add sodium percarbonate (2-3 equivalents) portion-wise over 15-20 minutes. The addition may be exothermic.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture into deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Amino-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Data Presentation

| Parameter | Value/Condition |

| Starting Material | 2-(5-Amino-2-chlorophenyl)acetonitrile |

| Key Reagent | Sodium Percarbonate |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Temperature | 60-80°C |

| Reaction Time | 4-8 hours |

| Product | 3-Amino-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one |

Visualizations

Reaction Scheme

Caption: Overall reaction for the cyclization.

Proposed Mechanistic Pathway

Caption: Proposed mechanism for the cyclization.

Trustworthiness and Self-Validation

The protocol described is based on established chemical principles and supported by patent literature. For self-validation, researchers should:

-

Monitor Reaction Progress: Regularly check the reaction's progress using TLC or LC-MS to ensure the consumption of starting material and the formation of the desired product.

-

Characterize the Product: Thoroughly characterize the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

-

Optimize Conditions: The provided conditions are a starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary to maximize yield and purity for a specific laboratory setup.

References

- Patent WO2005082882A1: This patent describes the synthesis of 3-amino-1,4-benzodiazepine derivatives and provides the basis for the described protocol. While the full experimental text is not publicly available, the key reagents and transformation are disclosed.

-

Nadin, A., et al. (2003). New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2H)-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2H)-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. The Journal of Organic Chemistry, 68(7), 2844–2852. [Link][1][2][3]

-

Aksenov, N. A., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 7(16), 14235–14246. [Link][4][5]

-

Casella, G., et al. (2023). The reaction of acetonitrile with hydrogen peroxide in alkaline medium: a DFT mechanistic study of green production of amides. Physical Chemistry Chemical Physics, 25(34), 22665-22674. [Link][6][7][8]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. New synthesis of 1,3-dihydro-1,4-benzodiazepin-2(2H)-ones and 3-amino-1,3-dihydro-1,4-benzodiazepin-2(2H)-ones: Pd-catalyzed cross-coupling of imidoyl chlorides with organoboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The reaction of acetonitrile with hydrogen peroxide in alkaline medium: a DFT mechanistic study of green production of amides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Correction: The reaction of acetonitrile with hydrogen peroxide in alkaline medium: a DFT mechanistic study of green production of amides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 2-(5-Amino-2-chlorophenyl)acetonitrile in pharmaceutical chemistry

An In-Depth Guide to the Application of 2-(5-Amino-2-chlorophenyl)acetonitrile in Pharmaceutical Chemistry

Introduction: A Versatile Building Block

2-(5-Amino-2-chlorophenyl)acetonitrile is a key organic intermediate whose molecular architecture is primed for the synthesis of a variety of complex heterocyclic systems. Its structure, featuring an aniline ring substituted with a chloro and an acetonitrile group, provides multiple reactive sites for strategic chemical modifications. This makes it a valuable precursor in the synthesis of pharmaceutically active compounds, most notably as a key starting material for the production of 2-amino-5-chlorobenzophenone. This benzophenone derivative is a cornerstone in the synthesis of numerous drugs belonging to the benzodiazepine class, which are widely used for their anxiolytic, sedative, hypnotic, and anticonvulsant properties.[1][2] This guide provides a detailed overview of the applications of 2-(5-Amino-2-chlorophenyl)acetonitrile, with a focus on its conversion to benzodiazepine precursors, including detailed protocols and mechanistic insights for the modern medicinal chemist.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(5-Amino-2-chlorophenyl)acetonitrile is provided in the table below.

| Property | Value |

| CAS Number | 850451-72-8[3] |

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol [3] |

| Appearance | Solid[3] |

| Melting Point | 94 - 96 °C[3] |

| Purity | 95%[3] |

Core Application: A Gateway to Benzodiazepines

The primary and most significant application of 2-(5-Amino-2-chlorophenyl)acetonitrile in pharmaceutical chemistry is its role as a precursor to 2-amino-5-chlorobenzophenone. This transformation is pivotal as 2-amino-5-chlorobenzophenone is a widely used starting material for the synthesis of 1,4-benzodiazepines.[4][5][6][7] The conversion of the nitrile group into a ketone is a critical step, and this is efficiently achieved through a Grignard reaction. The resulting 2-amino-5-chlorobenzophenone can then be elaborated through a series of reactions to form the characteristic seven-membered diazepine ring of benzodiazepines.

Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzophenone via Grignard Reaction

This protocol details the synthesis of 2-amino-5-chlorobenzophenone from 2-(5-Amino-2-chlorophenyl)acetonitrile using a Grignard reagent.

Materials and Reagents

-

2-(5-Amino-2-chlorophenyl)acetonitrile

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Hydrochloric acid (HCl), 3 M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hexane

-

Ethyl acetate

Equipment

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and recrystallization

Procedure

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried and assembled while hot to ensure anhydrous conditions.

-

To the three-necked flask, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).

-

-

Reaction with 2-(5-Amino-2-chlorophenyl)acetonitrile:

-

Dissolve 2-(5-Amino-2-chlorophenyl)acetonitrile (1.0 equivalent) in anhydrous THF.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the solution of 2-(5-Amino-2-chlorophenyl)acetonitrile to the Grignard reagent with vigorous stirring. A thick precipitate will form.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Once the initial vigorous reaction has subsided, add 3 M HCl until the aqueous layer is acidic (check with pH paper) and all solids have dissolved.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain pure 2-amino-5-chlorobenzophenone.

-

Reaction Mechanism and Rationale

The conversion of 2-(5-Amino-2-chlorophenyl)acetonitrile to 2-amino-5-chlorobenzophenone via a Grignard reaction proceeds through a nucleophilic addition to the nitrile, followed by hydrolysis.

Caption: Mechanism of Grignard reaction with the nitrile.

The carbon atom of the nitrile group is electrophilic and is attacked by the nucleophilic phenyl group of the Grignard reagent. This forms an iminomagnesium halide intermediate. Subsequent hydrolysis in the acidic workup first protonates the nitrogen to form an imine, which is then further hydrolyzed to the corresponding ketone, 2-amino-5-chlorobenzophenone. The use of anhydrous conditions is critical because Grignard reagents are strong bases and will react with even trace amounts of water.

Subsequent Transformation: Synthesis of Diazepam

To showcase the utility of the synthesized 2-amino-5-chlorobenzophenone, the following is a condensed protocol for its conversion to Diazepam, a widely used benzodiazepine.

Caption: Synthetic workflow from the starting nitrile to Diazepam.

Protocol Outline for Diazepam Synthesis

-

Acetylation: 2-Amino-5-chlorobenzophenone is reacted with chloroacetyl chloride to form 2-chloroacetamido-5-chlorobenzophenone.[6]

-

Cyclization: The resulting amide is treated with a source of ammonia, such as methanolic ammonia, to induce cyclization and form the seven-membered diazepine ring, yielding nordazepam.[8]

-

Methylation: Nordazepam is then methylated, typically using a methylating agent like dimethyl sulfate in the presence of a base, to afford diazepam.[8]

This multi-step synthesis highlights the importance of 2-(5-Amino-2-chlorophenyl)acetonitrile as a foundational starting material in the synthesis of this important class of drugs.

Alternative Applications and Future Directions

While the synthesis of benzodiazepine precursors is the most prominent application, the reactivity of 2-(5-Amino-2-chlorophenyl)acetonitrile lends itself to the synthesis of other heterocyclic systems. The amino group can be acylated, alkylated, or diazotized to introduce a variety of functional groups, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further synthetic possibilities. Research into derivatives of this compound could lead to the discovery of new molecules with a range of biological activities, including but not limited to CNS agents.

Conclusion

2-(5-Amino-2-chlorophenyl)acetonitrile is a versatile and valuable intermediate in pharmaceutical chemistry. Its primary utility lies in its efficient conversion to 2-amino-5-chlorobenzophenone, a key precursor for the synthesis of a wide array of benzodiazepine drugs. The Grignard reaction provides a robust and scalable method for this transformation. The continued exploration of the chemistry of this compound and its derivatives holds promise for the development of new synthetic methodologies and the discovery of novel therapeutic agents.

References

-

Wikipedia. (2023). 2-Amino-5-chlorobenzophenone. [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (2018). A Review on Synthetic Strategies and Pharmaceutical Applications of 2-Aminobenzophenones. [Link]

-

Singh, P., & Kumar, A. (2017). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry, 10, S2468–S2477. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). [Link]

-

Waters. (n.d.). Hydrolysis of Food and Feed Samples. [Link]

-

Reddy, K. L., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 1–7. [Link]

-

PrepChem. (n.d.). Synthesis of 2-amino-5-chlorobenzophenone. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

- Google Patents. (n.d.). US3996209A - Process for preparing benzodiazepines.

-

ResearchGate. (n.d.). (PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. [Link]

-

SID. (n.d.). Synthesis of diazepam, sedative drug, from 2-amino-5-chlorobenzophenone. [Link]

-

ACG Publications. (2008). Synthesis of new amino-1,5-benzodiazepine and benzotriazole derivatives from dimedone. [Link]

Sources

- 1. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(5-amino-2-chlorophenyl)acetonitrile | 850451-72-8 [sigmaaldrich.com]

- 4. Unveiling the Marvels of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Amino-2-chlorophenyl)acetonitrile

Introduction:

Welcome to the technical support guide for the synthesis of 2-(5-Amino-2-chlorophenyl)acetonitrile. This molecule is a crucial intermediate in the development of various pharmaceutical compounds. Achieving a high yield of this product is often challenging due to potential side reactions and the sensitive nature of the functional groups involved. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.

Core Synthesis Pathway Analysis

The most common and reliable method for synthesizing 2-(5-Amino-2-chlorophenyl)acetonitrile involves a two-step process starting from 2-chloro-5-nitrobenzaldehyde.

-

Step 1: Cyanation of 2-chloro-5-nitrobenzaldehyde to form 2-(2-chloro-5-nitrophenyl)acetonitrile. This step typically involves a reaction with a cyanide source.

-

Step 2: Reduction of the nitro group of 2-(2-chloro-5-nitrophenyl)acetonitrile to an amine. This is a critical step where selectivity is key to avoid reducing the nitrile group or causing dechlorination.

Understanding the critical parameters of each step is fundamental to improving the overall yield.

Troubleshooting Guide (Question & Answer Format)

Issue 1: Low yield in the cyanation of 2-chloro-5-nitrobenzaldehyde (Step 1).

-

Question: My yield of 2-(2-chloro-5-nitrophenyl)acetonitrile is consistently low. What are the likely causes and how can I improve it?

-

Answer: Low yields in this step often stem from several factors related to the reaction conditions and reagents.

-

Cause A: Inefficient Cyanide Source/Reaction Conditions: The choice of cyanide source and the method of its introduction are critical.

-

Solution: Using an alkali metal cyanide like sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent such as DMSO or acetone is recommended.[1] These solvents effectively solvate the cation, making the cyanide anion more available for nucleophilic attack.[1] A phase-transfer catalyst can also be employed to improve the reaction rate in biphasic systems.[2]

-

-

Cause B: Side Reactions: The formation of isocyanide is a common side reaction.[1] Additionally, under strongly basic conditions, elimination reactions can occur.

-

Cause C: Hydrolysis of the Nitrile: The presence of water under acidic or basic conditions during the reaction or work-up can lead to the hydrolysis of the nitrile to the corresponding carboxylic acid or amide.[1]

-

Solution: Ensure all reagents and solvents are appropriately dried. During the work-up, neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.

-

-

Issue 2: Incomplete reduction of the nitro group (Step 2).

-

Question: I'm observing a significant amount of starting material (2-(2-chloro-5-nitrophenyl)acetonitrile) remaining after the reduction step. How can I drive the reaction to completion?

-

Answer: Incomplete reduction is a common issue and can be addressed by optimizing the reducing agent and reaction conditions.

-

Cause A: Insufficient Reducing Agent or Catalyst Activity: The chosen reducing agent may not be potent enough, or the catalyst may be deactivated.

-

Solution: A common method for the reduction of aromatic nitro groups is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. Ensure the catalyst is fresh and used in the appropriate loading. Alternatively, chemical reducing agents like tin(II) chloride (SnCl2) in concentrated hydrochloric acid or iron powder in acetic acid can be effective.[3]

-

-

Cause B: Poor Solubility of the Starting Material: The nitro compound may not be fully dissolved in the reaction solvent, limiting its contact with the catalyst or reducing agent.

-

Solution: Choose a solvent system that effectively dissolves the starting material. For catalytic hydrogenation, ethanol, methanol, or ethyl acetate are common choices. For chemical reductions, the choice of acid (e.g., HCl, acetic acid) is often sufficient to ensure solubility.

-

-

Issue 3: Formation of impurities during the nitro group reduction (Step 2).

-

Question: I'm obtaining a complex mixture of products after the reduction step, leading to a low yield of the desired 2-(5-Amino-2-chlorophenyl)acetonitrile. What are the potential side reactions and how can I suppress them?

-

Answer: The formation of byproducts during the reduction of a nitro group in the presence of other functional groups requires careful selection of a chemoselective reduction method.

-

Cause A: Reduction of the Nitrile Group: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce both the nitro and the nitrile groups.

-

Solution: Use a chemoselective reducing agent that specifically targets the nitro group. Catalytic hydrogenation is often a good choice. Other options include using sodium borohydride (NaBH4) in the presence of a catalyst like nickel chloride (NiCl2), or transfer hydrogenation with a hydrogen donor like hydrazine or ammonium formate.

-

-

Cause B: Reductive Dechlorination: The chloro substituent on the aromatic ring can be removed under certain reductive conditions, particularly with prolonged reaction times or aggressive catalysts in catalytic hydrogenation.

-

Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC) to avoid over-reduction. Using a less aggressive catalyst or milder reaction conditions (lower hydrogen pressure, shorter reaction time) can help minimize dechlorination.

-

-

Frequently Asked Questions (FAQs)

-

Q1: What is the most critical parameter to control for maximizing yield?

-

A1: In our experience, the most critical parameter is the chemoselective reduction of the nitro group. Ensuring the complete reduction of the nitro group without affecting the nitrile or chloro functionalities is paramount for achieving a high yield of the final product.

-

-

Q2: Can I use a one-pot procedure for this synthesis?

-

A2: While one-pot syntheses can be efficient, for this particular transformation, a stepwise approach is generally recommended to ensure higher purity and yield. The conditions required for cyanation and nitro reduction are significantly different, and attempting a one-pot reaction could lead to a complex mixture of products.

-

-

Q3: How can I best purify the final product?

-

A3: The final product, 2-(5-Amino-2-chlorophenyl)acetonitrile, can typically be purified by column chromatography on silica gel using a solvent system such as a mixture of ethyl acetate and hexane. Recrystallization from a suitable solvent is also a viable option for obtaining a highly pure product.

-

Optimized Experimental Protocol

Step 1: Synthesis of 2-(2-chloro-5-nitrophenyl)acetonitrile

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-nitrobenzaldehyde in a suitable polar aprotic solvent like DMSO.

-

Add sodium cyanide (NaCN) portion-wise to the stirred solution at room temperature. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 2-(5-Amino-2-chlorophenyl)acetonitrile

-

Dissolve the crude 2-(2-chloro-5-nitrophenyl)acetonitrile from Step 1 in a suitable solvent such as ethanol or methanol.

-

Add the solution to a hydrogenation vessel containing a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(5-Amino-2-chlorophenyl)acetonitrile.

-

Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Workflow for Troubleshooting Low Yield

Sources

Technical Support Center: Purification of 2-(5-Amino-2-chlorophenyl)acetonitrile

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 2-(5-Amino-2-chlorophenyl)acetonitrile. It is designed for researchers, chemists, and drug development professionals to navigate common challenges and optimize purification protocols for this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in crude 2-(5-Amino-2-chlorophenyl)acetonitrile?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities can include:

-

Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-chloro-5-nitrotoluene or related compounds.

-

Side-Reaction Products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities. Side reactions during the cyanation step can also introduce contaminants[1].

-

Isomers: Incomplete regioselectivity during chlorination or amination steps in precursor synthesis could lead to isomeric impurities.

-

Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., DMF, THF, acetonitrile) and leftover reagents can be present.

Q2: What are the key physicochemical properties of 2-(5-Amino-2-chlorophenyl)acetonitrile to consider for purification?

A2: Understanding the molecule's properties is crucial for selecting a purification strategy.

-

Basicity: The primary aromatic amine group (-NH2) is basic (predicted pKa ~2.5-3.0)[2]. This allows for manipulation using acid-base chemistry, such as forming a water-soluble salt with an acid like HCl[3][4].

-

Polarity: The presence of both a nitrile (-CN) and an amino (-NH2) group makes the molecule relatively polar.

-

Solubility: It is expected to have good solubility in polar organic solvents like ethyl acetate, acetone, and acetonitrile, and lower solubility in non-polar solvents like hexanes or water[5].

-